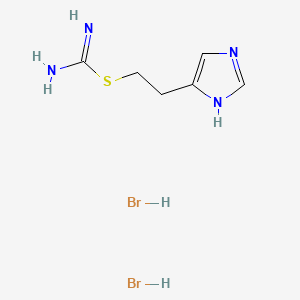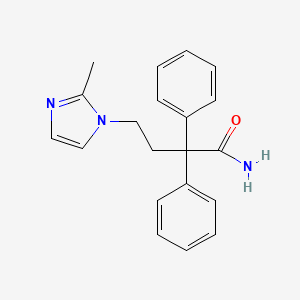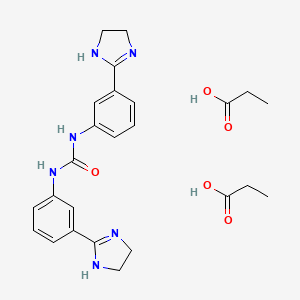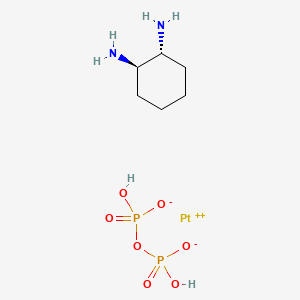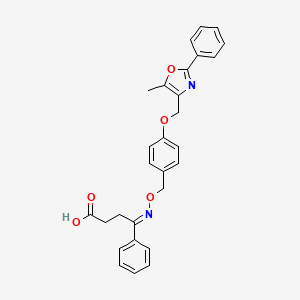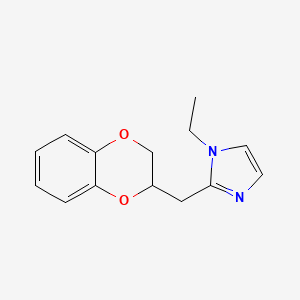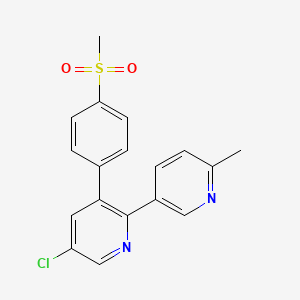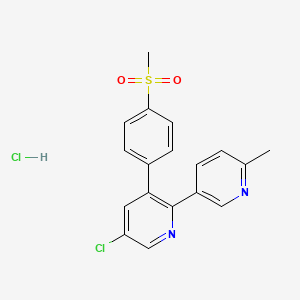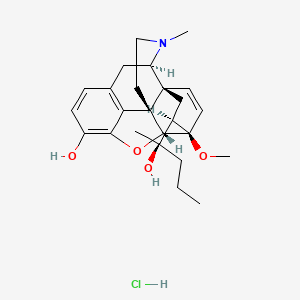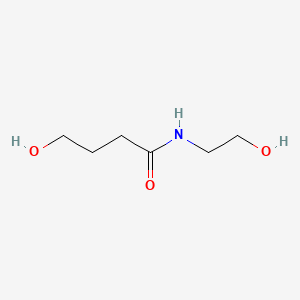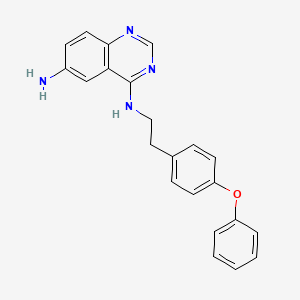
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline
Vue d'ensemble
Description
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline, also known as QNZ, is an excellent quinazoline-containing NF-κB inhibitor . It also acts as a novel anticancer agent .
Molecular Structure Analysis
The molecular formula of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline is C22H20N4O . Its molecular weight is 356.4 g/mol . The IUPAC name is 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine .Chemical Reactions Analysis
QNZ-A, by virtue of its Michael acceptor unit, induced reactive oxygen species (ROS) accumulation associated with the collapse of the redox buffering system in A549 cells . This caused up-regulation of p53-inducible p21 and down-regulation of redox-sensitive Cdc25C along with Cyclin B1/Cdk1, leading to a G2/M cell cycle arrest and final cell apoptosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline include a molecular weight of 356.4 g/mol and a molecular formula of C22H20N4O .Applications De Recherche Scientifique
Anticancer Potential
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline has shown promising results as an anticancer agent. A study by Shi et al. (2017) revealed that a novel quinazoline-based analog induced reactive oxygen species (ROS) accumulation in A549 lung cancer cells, leading to G2/M cell cycle arrest and apoptosis. This process involves the up-regulation of p53-inducible p21 and down-regulation of Cdc25C, Cyclin B1/Cdk1, indicating a potential mechanism for its anticancer activity (Shi et al., 2017).
EGFR Inhibition
The compound has been studied for its role in inhibiting the epidermal growth factor receptor (EGFR). Smaill et al. (1999) synthesized 6- and 7-acrylamide derivatives of 4-(phenylamino)quinazoline and found them to be irreversible inhibitors of EGFR. These findings are crucial as they suggest a potential role in targeting cancer cells that overexpress EGFR (Smaill et al., 1999).
Irreversible Inhibition of Tyrosine Kinases
A study by Tsou et al. (2001) presented new 6-substituted-4-(3-bromophenylamino)quinazoline derivatives as putative irreversible inhibitors of EGFR and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds showed enhanced antitumor activity, indicating their potential in cancer therapeutics (Tsou et al., 2001).
Synthesis and Chemical Properties
The synthesis and chemical properties of similar quinazoline derivatives have been a subject of research. Hirota et al. (1986) synthesized 4-alkylamino-5, 6-dihydrobenzo[h]quinazolines and evaluated their antidepressant activity. Such studies provide insights into the broader chemical and pharmacological applications of quinazoline derivatives (Hirota et al., 1986).
Antiviral and Anti-inflammatory Activities
Other studies have explored the antiviral and anti-inflammatory activities of quinazoline derivatives. For example, Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates and their anti-Tobacco mosaic virus (TMV) activity, highlighting the potential of these compounds in antiviral research (Luo et al., 2012). Similarly, Srivastav et al. (2009) synthesized novel quinazolines-4(3H)-ones with anti-inflammatory and antibacterial activity, expanding the scope oftherapeutic applications for quinazoline derivatives (Srivastav et al., 2009).
EGFR Inhibitor Design and Synthesis
Further research by Li et al. (2012) on 4,6-substituted-(diaphenylamino)quinazolines, inspired by the 4-(phenylamino)quinazoline moiety, revealed them as potential EGFR inhibitors with significant antiproliferative activity. One specific compound, 4-((4-(3-bromophenylamino)quinazolin-6-ylamino)methyl)phenol, was notably effective in inducing apoptosis in Hep G2 cell line, demonstrating the potential of quinazoline derivatives in targeted cancer therapy (Li et al., 2012).
Orientations Futures
QNZ has been identified as a potent and selective inhibitor of mitochondrial complex I . It decreased PSEN1ΔE9-mediated nSOCE upregulation and rescued mushroom spines in PSEN1ΔE9-expressing neurons, which are linked to familial Alzheimer’s disease . These findings suggest potential future directions for the use of QNZ in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c23-17-8-11-21-20(14-17)22(26-15-25-21)24-13-12-16-6-9-19(10-7-16)27-18-4-2-1-3-5-18/h1-11,14-15H,12-13,23H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAKVEUZKHOWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333507 | |
| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline | |
CAS RN |
545380-34-5 | |
| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-[2-(4-phenoxyphenyl)ethyl]-4,6-quinazolinediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



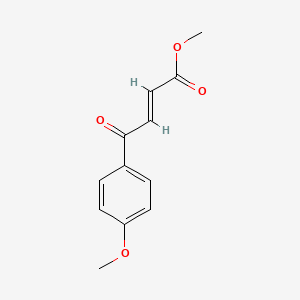
![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)
![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)
